2-Phenyl-1H-imidazo[4,5-d]pyridazine
Description
Properties
CAS No. |
1081-28-3 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-phenyl-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-8(5-3-1)11-14-9-6-12-13-7-10(9)15-11/h1-7H,(H,14,15) |
InChI Key |
MUKXTNPYJPZHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN=NC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Phenyl-1H-imidazo[4,5-d]pyridazine
General Synthetic Approaches
The synthesis of this compound typically involves condensation reactions between appropriately substituted pyridazine derivatives and phenyl-containing reagents, often under conditions that promote cyclization and ring fusion. Key methods include:
Condensation of Pyridazine Precursors with Phenylhydrazines or Phenyl Aldehydes : This approach forms the imidazo ring through hydrazone or imine intermediates, followed by cyclization.
Nucleophilic Substitution on Halogenated Pyridazine Derivatives : 6-Chloroimidazo[1,2-b]pyridazine derivatives serve as precursors for nucleophilic substitution, allowing introduction of amino or alkylamino groups that facilitate further cyclization steps.
Use of Acid Chlorides and Carbodiimides for Amide Bond Formation : Activation of carboxylic acid groups on pyridazine rings with phosphorus pentachloride or carbodiimides enables coupling with amines to form amide-linked intermediates that cyclize to the target compound.
Specific Reported Methods and Reaction Conditions
Phosphorus Pentachloride-Mediated Acid Chloride Formation and Subsequent Condensation
A method described involves converting pyridazine carboxylic acids to acid chlorides using phosphorus pentachloride, followed by condensation with amino-substituted imidazo[1,2-b]pyridazine derivatives in the presence of tri-n-butylamine under aqueous conditions. This yields 3-substituted imidazo[1,2-b]pyridazinium derivatives in moderate to good yields (50–76%).
- Example Reaction Conditions :
- Acid to acid chloride conversion: Phosphorus pentachloride treatment at ambient temperature.
- Condensation: Reaction with amino-substituted pyridazine derivative in acetone/water mixture at -5°C to 10°C.
- Base: Tri-n-butylamine to neutralize HCl formed.
- Yields: 50–72% for intermediate derivatives.
Condensation Using Carbodiimide (CDI) as a Condensing Agent
Carbodiimides such as N,N'-carbonyldiimidazole (CDI) have been used to activate carboxylic acids on pyridazine derivatives, enabling efficient condensation with amines to form amide bonds, a crucial step in constructing the imidazo ring system. This method achieves yields up to 92%.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyridazine carboxylic acid | Phosphorus pentachloride | Acid chloride intermediate | ~76 | Conversion to acid chloride |
| 2 | Acid chloride + amino-imidazo[1,2-b]pyridazine | Tri-n-butylamine, acetone/water, -5 to 10°C | Amide intermediate | 50–72 | Condensation step |
| 3 | Amide intermediate | TFA/anisole | Deprotection/removal of protecting groups | 50 | Final compound formation |
| 4 | 6-Chloroimidazo[1,2-b]pyridazine | NH3, CH3NH2, NaOMe | 6-substituted derivatives | High | Nucleophilic substitution |
Analytical and Yield Data
In the preparation of related imidazo[1,2-b]pyridazine derivatives, yields range from moderate to high depending on the step and substituents involved. For example, acid chloride formation proceeds in 76% yield, condensation steps vary between 50% and 72%, and carbodiimide-mediated coupling can reach 92% yield.
Analytical characterization typically involves:
- NMR Spectroscopy : Confirming the structure of intermediates and final products.
- Mass Spectrometry : Verifying molecular weights.
- Chromatographic Purification : Silica gel column chromatography is commonly used to purify crude products.
Additional Notes on Synthetic Strategies
The choice of protecting groups and deprotection conditions (e.g., MOM group removal with trifluoroacetic acid/anisole) is crucial for obtaining pure final products.
Alternative synthetic routes involving hydrazine hydrate reactions with pyridazine derivatives have been explored for related compounds but are less documented specifically for this compound.
Recent advances in imidazo-fused heterocycle synthesis often involve catalytic or Ritter-type reactions, but these are more common for imidazo[1,5-a]pyridine systems rather than imidazo[4,5-d]pyridazine.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[4,5-d]pyridazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-1H-imidazo[4,5-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine vs. Imidazo[4,5-d]pyridazine
Imidazo[1,2-b]pyridazine and imidazo[4,5-d]pyridazine are structural isomers differing in nitrogen atom positions (Figure 1). Key distinctions include:
Imidazo[4,5-c]pyridazine
This isomer shares structural features with imidazo[4,5-d]pyridazine but remains understudied due to synthetic challenges. No significant pharmacological data are available in the reviewed literature.
Comparison with Other Heterocyclic Analogues
Thiazolo[4,5-d]pyridazine Derivatives
Thiazolo[4,5-d]pyridazine derivatives exhibit distinct bioactivities influenced by sulfur substitution:
Triazolo[4,5-d]pyridazine Derivatives
Triazolo analogues, such as v-triazolo[4,5-d]pyridazine ribosides, show moderate nucleoside transport inhibition but are 28-fold less potent than nitrobenzylthioformycin . In contrast, imidazo[4,5-d]pyridazine derivatives exhibit superior helicase inhibition, highlighting the impact of heteroatom composition on target specificity.
Antiviral Activity
Antimicrobial Activity
While thiazolo[4,5-d]pyridazine derivatives show potent antimicrobial effects (e.g., MIC = 8 μg/mL against S. aureus ), imidazo[4,5-d]pyridazine derivatives are less explored in this domain. Preliminary data suggest moderate activity, necessitating further optimization .
Nucleoside Transport Inhibition
Imidazo[4,5-d]pyridazine ribosides (e.g., 4-(p-nitrobenzylthio) derivative) inhibit adenosine transport in erythrocytes but are less potent than classical inhibitors like NBMPR . Structural modifications at the 2'-position (e.g., methylation or deoxygenation) may enhance affinity .
Key Routes for Imidazo[4,5-d]pyridazine
- Nucleoside Analogues: Multi-step synthesis starting from ribofuranosyl intermediates, involving silylation, methylation, and hydrazine treatment (e.g., 2'-O-methyl and 2'-deoxy derivatives) .
- Agostic Coupling: Limited reports of transition-metal catalysis; palladium or copper catalysts are less effective compared to imidazo[1,2-b]pyridazine synthesis .
Biological Activity
2-Phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a fused imidazole and pyridazine ring system with a phenyl substituent at the 2-position of the imidazole. The presence of multiple nitrogen atoms within these rings enhances its reactivity and interaction with biological targets, making it a compound of interest for various pharmaceutical applications.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation across various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
The compound demonstrated varying degrees of cytotoxicity, with IC50 values ranging from low micromolar concentrations, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 3.2 |
| A549 | 4.5 |
| MDA-MB-231 | 5.0 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit moderate activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications to the phenyl group can enhance antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It is believed to bind to the active sites of specific enzymes, thereby blocking their activity and leading to reduced cell proliferation in cancer cells . This interaction may involve both competitive and non-competitive inhibition pathways.
Comparative Studies
When compared to structurally similar compounds such as imidazo[4,5-b]pyridine and pyrido[3,2-e][1,2]imidazole, this compound shows unique pharmacological profiles. For example:
| Compound Name | Unique Features |
|---|---|
| Imidazo[4,5-b]pyridine | Known for anti-inflammatory properties |
| Pyrido[3,2-e][1,2]imidazole | Notable for neuroprotective effects |
| This compound | Exhibits broad anticancer and antimicrobial activities |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects on various human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
- Antimicrobial Testing : In another study focusing on bacterial resistance patterns, derivatives of this compound were tested against resistant strains of bacteria. The findings highlighted the potential for developing new antimicrobial agents based on the imidazo-pyridazine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
